4-Amino-4-methylpent-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group () and a double bond in its carbon chain. The molecular formula for this compound is , indicating that it contains six carbon atoms, ten hydrogen atoms, and two nitrogen atoms. This compound is notable for its potential applications in organic synthesis and as a precursor in various
Several synthetic methods are available for the preparation of 4-Amino-4-methylpent-2-enenitrile:
The applications of 4-Amino-4-methylpent-2-enenitrile span various fields:
Interaction studies highlight the ability of 4-Amino-4-methylpent-2-enenitrile to form hydrogen bonds due to its amino group. This property can significantly influence its biological activity and interactions with cellular pathways. Research into its pharmacological properties is ongoing to fully elucidate its mechanisms of action and efficacy in medicinal chemistry .
Several compounds share structural similarities with 4-Amino-4-methylpent-2-enenitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylpent-3-enamine | C6H13N | Derived from reduction of the nitrile group |
| 4-Methylpent-3-enone | C6H10O | Contains a ketone instead of a nitrile group |
| 2-Amino-4-methylpentanamide | C6H13N | Amide variant with different reactivity |
| 2-Amino-4-methylpentanitrile | C6H12N2 | Similar structure but different functional groups |
The uniqueness of 4-Amino-4-methylpent-2-enenitrile lies in its combination of both a nitrile group and a double bond, which confer distinct reactivity patterns and potential applications compared to these similar compounds.